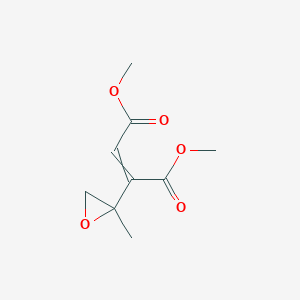
Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate is a chemical compound belonging to the family of oxiranes, which are three-membered cyclic ethers containing an oxygen atom This compound is characterized by its unique structure, which includes a methyloxirane ring and a butenedioate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate typically involves the reaction of dimethyl maleate with an epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction conditions and improve efficiency. Catalysts and optimized reaction parameters are employed to enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form more stable products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxirane (Ethylene oxide): A simpler oxirane with similar reactivity but lacks the ester functionality.
Methyloxirane (Propylene oxide): Similar structure but with a methyl group instead of the ester group.
Dimethyl maleate: The precursor in the synthesis of Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate, lacks the oxirane ring.
Uniqueness
This compound is unique due to the presence of both the oxirane ring and the ester groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
64634-85-1 |
|---|---|
Molekularformel |
C9H12O5 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate |
InChI |
InChI=1S/C9H12O5/c1-9(5-14-9)6(8(11)13-3)4-7(10)12-2/h4H,5H2,1-3H3 |
InChI-Schlüssel |
BNLOEIPUSZXVGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CO1)C(=CC(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)
![1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B14506481.png)
![2-(4-Methylphenyl)-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B14506482.png)
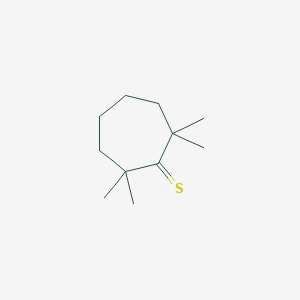
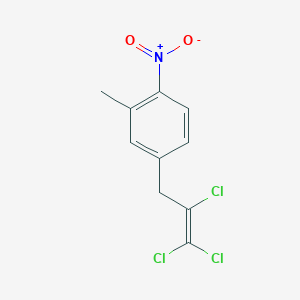
![Naphtho[1,8-cd]-1,2-thiaselenole](/img/structure/B14506496.png)
![Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14506498.png)

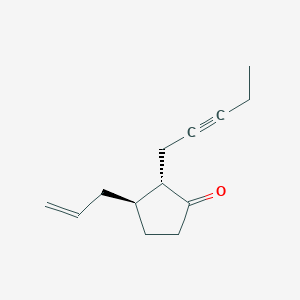
![N-[(4-Dodecylphenyl)methyl]naphthalen-1-amine](/img/structure/B14506511.png)
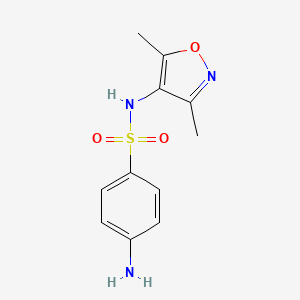

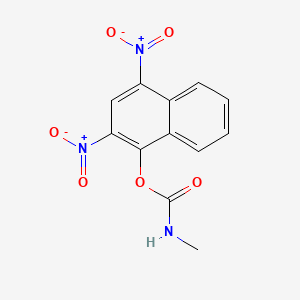
acetate](/img/structure/B14506523.png)
